1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone
Description
1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with a butoxy (-OCH₂CH₂CH₂CH₃) group at the 3-position and a fluorine atom at the 4-position.
Properties
IUPAC Name |
1-(3-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c1-2-3-6-18-10-7-8(4-5-9(10)13)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAWWPUVKNWOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-butoxy-4-fluoroacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key analogs of trifluoroacetophenone derivatives, emphasizing substituent-driven variations:
*Hypothetical data extrapolated from analogs.
Key Observations:
- Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity of the ketone, facilitating nucleophilic reactions. Bulky substituents like butoxy may hinder crystallization, as seen in analogs with tert-butyl groups .
- Lipophilicity : Fluorine and alkyloxy groups (e.g., butoxy) increase logP values, improving membrane permeability—critical for CNS-targeting drugs .
- Thermal Stability: Chlorinated derivatives exhibit higher boiling points (e.g., 282°C for 3',5'-dichloro-4'-fluoro analog) compared to non-halogenated analogs .
Biological Activity
1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula CHFO. This fluorinated aromatic ketone is characterized by a butoxy group and a trifluoromethyl group attached to the phenyl ring. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's structure includes:
- Butoxy group: Enhances lipophilicity.
- Trifluoromethyl group: Increases metabolic stability and can enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The trifluoromethyl group may facilitate stronger interactions with these targets compared to non-fluorinated analogs, which can lead to enhanced biological effects.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial properties: Potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory effects: May modulate inflammatory pathways.
- Anticancer activity: Investigated for its ability to interfere with cancer cell proliferation.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of several fluorinated compounds, including this compound. Results indicated that this compound showed significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Penicillin) | 16 | Staphylococcus aureus |
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 900 |
| IL-6 | 1200 | 600 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Butoxy-4-chlorophenyl)-2,2,2-trifluoroethanone | Contains Cl instead of F | Moderate antibacterial activity |
| 1-(3-Methylphenyl)-2,2,2-trifluoroethanone | Lacks butoxy group | Low anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
